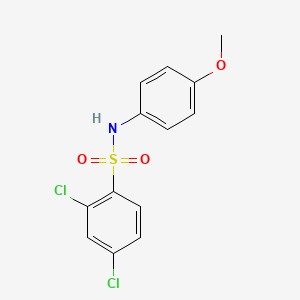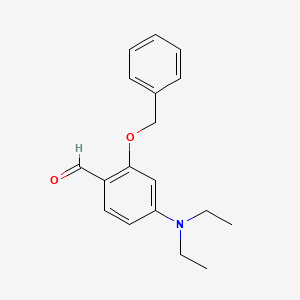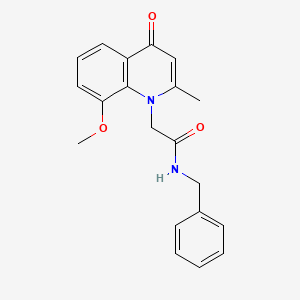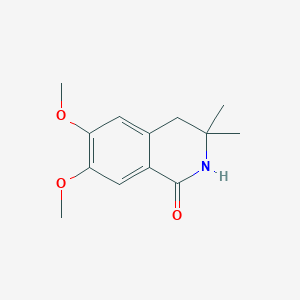![molecular formula C16H17N3O B5749356 N'-[(E)-(4-cyanophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5749356.png)
N'-[(E)-(4-cyanophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(4-cyanophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of bioinorganic chemistry. The compound is characterized by its unique bicyclo[4.1.0]heptane structure, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and bicyclo[4.1.0]heptane-7-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(4-cyanophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Reduced forms of the hydrazone, potentially leading to the formation of amines.
Substitution: Substituted hydrazone derivatives with different functional groups.
Applications De Recherche Scientifique
N’-[(E)-(4-cyanophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloproteases. This inhibition occurs through the coordination of the metal ion by the hydrazone group, preventing the enzyme from catalyzing its substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-cyanophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is unique due to its 4-cyanophenyl group, which imparts distinct electronic properties compared to other similar compounds. This difference can influence its reactivity and interaction with metal ions, making it a valuable compound for specific applications in coordination chemistry and pharmacology.
Propriétés
IUPAC Name |
N-[(E)-(4-cyanophenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-9-11-5-7-12(8-6-11)10-18-19-16(20)15-13-3-1-2-4-14(13)15/h5-8,10,13-15H,1-4H2,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAZYIZGOWUBOX-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NN=CC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C2C(=O)N/N=C/C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5749281.png)

![5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5749289.png)
![ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5749294.png)

![N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide](/img/structure/B5749307.png)

![8-[(2E)-2-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5749318.png)
![8-Oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carbaldehyde](/img/structure/B5749325.png)

![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5749337.png)


![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5749357.png)
